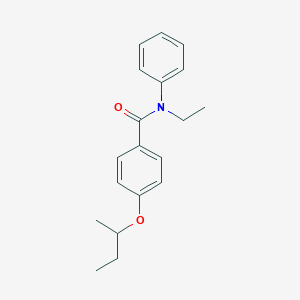![molecular formula C22H24N2O4 B250456 N-allyl-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide](/img/structure/B250456.png)
N-allyl-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-allyl-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide, also known as TFB-TBOA, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a potent inhibitor of glutamate transporters, which are responsible for removing excess glutamate from the synaptic cleft in the brain. The inhibition of these transporters can lead to an increase in glutamate levels, which has been linked to a variety of neurological disorders.
作用机制
N-allyl-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide works by binding to the glutamate transporters and preventing them from removing excess glutamate from the synaptic cleft. This leads to an increase in glutamate levels, which can activate glutamate receptors and cause excitotoxicity, a process in which neurons are damaged or killed due to excessive stimulation. The mechanism of action of this compound has been extensively studied using various techniques, including electrophysiology and molecular modeling.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects, including inducing seizures, impairing learning and memory, and causing cell death in certain brain regions. These effects are thought to be due to the excitotoxicity caused by the increased glutamate levels. This compound has also been shown to have potential therapeutic effects in certain neurological disorders, such as depression and anxiety.
实验室实验的优点和局限性
N-allyl-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of glutamate transporters, which allows for precise manipulation of glutamate levels in the brain. It has also been extensively studied and optimized for maximum yield and purity. However, there are also limitations to its use. This compound is highly toxic and can cause damage to neurons and other cells in the brain. It also has a short half-life, which requires frequent administration in experiments.
未来方向
There are several future directions for research on N-allyl-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide. One area of interest is the role of glutamate transporters in neurological disorders, such as epilepsy and Alzheimer's disease. This compound may have potential therapeutic effects in these disorders by modulating glutamate levels in the brain. Another area of interest is the development of new compounds that are more selective and less toxic than this compound. These compounds may have greater potential for use in therapeutic applications. Finally, further research is needed to fully understand the mechanism of action of this compound and its effects on the brain.
合成方法
N-allyl-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide can be synthesized using a multi-step process involving the reaction of various chemical compounds. The exact synthesis method is complex and beyond the scope of this paper, but it has been extensively studied and optimized for maximum yield and purity.
科学研究应用
N-allyl-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide has been used in a variety of scientific studies to investigate the role of glutamate transporters in neurological disorders. It has been shown to be effective in inducing seizures in animal models, which has led to further research into the role of glutamate in epilepsy. This compound has also been used to study the effects of glutamate on synaptic plasticity, which is the ability of neurons to change their connections in response to experience.
属性
分子式 |
C22H24N2O4 |
|---|---|
分子量 |
380.4 g/mol |
IUPAC 名称 |
2-[[4-(oxolan-2-ylmethoxy)benzoyl]amino]-N-prop-2-enylbenzamide |
InChI |
InChI=1S/C22H24N2O4/c1-2-13-23-22(26)19-7-3-4-8-20(19)24-21(25)16-9-11-17(12-10-16)28-15-18-6-5-14-27-18/h2-4,7-12,18H,1,5-6,13-15H2,(H,23,26)(H,24,25) |
InChI 键 |
XMEFFDOBQFGVAR-UHFFFAOYSA-N |
SMILES |
C=CCNC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)OCC3CCCO3 |
规范 SMILES |
C=CCNC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)OCC3CCCO3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-chlorophenyl)-N'-[2-(tetrahydro-2-furanylmethoxy)phenyl]urea](/img/structure/B250373.png)
![2-bromo-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B250375.png)
![4-(2-methoxyethoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B250376.png)
![2-(2-methylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B250380.png)

![N-(2,5-dimethoxyphenyl)-4-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B250383.png)
![2-[(3-Ethoxyphenyl)carbamoyl]benzoic acid](/img/structure/B250385.png)
![N-{4-chloro-3-[(3-phenylpropanoyl)amino]phenyl}butanamide](/img/structure/B250386.png)
![N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-2-thiophenecarboxamide](/img/structure/B250387.png)
![2-fluoro-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B250388.png)
![4-propoxy-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B250389.png)
![4-chloro-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B250391.png)
![2-(4-methoxyphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B250392.png)

